(7-{[(4-chlorophenyl)methyl]sulfanyl}-5-(2-fluorophenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol
Description
The compound "(7-{[(4-chlorophenyl)methyl]sulfanyl}-5-(2-fluorophenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0³,⁸]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol" features a tricyclic core structure (2-oxa-4,6,13-triazatricyclo[8.4.0.0³,⁸]) with fused oxygen and nitrogen heteroatoms. Key substituents include:
- 2-Fluorophenyl group at position 5: Enhances metabolic stability and lipophilicity.
- Methanol group at position 11: Increases polarity and aqueous solubility.
- Methyl group at position 14: Contributes to steric shielding and modulates electronic effects.
Properties
IUPAC Name |
[7-[(4-chlorophenyl)methylsulfanyl]-5-(2-fluorophenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19ClFN3O2S/c1-14-22-19(16(12-31)11-28-14)10-20-24(32-22)29-23(18-4-2-3-5-21(18)27)30-25(20)33-13-15-6-8-17(26)9-7-15/h2-9,11,31H,10,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOCUHUFYVCZFFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C2=C1OC3=C(C2)C(=NC(=N3)C4=CC=CC=C4F)SCC5=CC=C(C=C5)Cl)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19ClFN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (7-{[(4-chlorophenyl)methyl]sulfanyl}-5-(2-fluorophenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol is a complex organic molecule characterized by its unique tricyclic structure and diverse functional groups. This article explores its biological activity based on various studies and findings.
Structural Characteristics
The compound features:
- Tricyclic structure : Incorporating nitrogen atoms enhances its potential biological activity.
- Functional groups : The presence of chlorophenyl and fluorophenyl moieties suggests significant pharmacological properties.
Predicted Biological Activities
Using computational methods such as the Prediction of Activity Spectra for Substances (PASS), the following potential activities have been predicted for this compound:
- Antimicrobial
- Anticancer
- Anti-inflammatory
- Enzyme inhibition
Synthesis Methods
The synthesis of this compound can involve multiple steps typical for organic compounds with similar structures. Key methodologies include:
- Formation of the tricyclic core through cyclization reactions.
- Introduction of functional groups via electrophilic substitution reactions.
Antimicrobial Activity
Preliminary studies indicate that compounds with similar structural features exhibit significant antimicrobial activity. For instance:
- Compounds derived from similar frameworks have shown moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis .
Enzyme Inhibition Studies
Research has demonstrated that derivatives of this compound may act as effective inhibitors of key enzymes:
- Acetylcholinesterase (AChE) : Several derivatives have shown strong inhibitory effects, which are crucial for developing treatments for neurodegenerative diseases.
- Urease : Compounds have demonstrated significant inhibitory activity, suggesting potential applications in treating infections caused by urease-producing bacteria .
Case Study 1: Anticancer Activity
A study investigating the anticancer properties of structurally related compounds revealed that certain derivatives exhibited promising cytotoxic effects against various cancer cell lines. The mechanisms involved include:
- Induction of apoptosis
- Inhibition of cell proliferation
Case Study 2: Anti-inflammatory Effects
Research has shown that compounds with similar structures can reduce inflammation markers in vitro and in vivo models. This suggests potential applications in treating inflammatory diseases .
Comparative Analysis with Similar Compounds
Scientific Research Applications
The compound (7-{[(4-chlorophenyl)methyl]sulfanyl}-5-(2-fluorophenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol , identified by the CAS number 892414-75-4 , is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications based on available research findings and case studies.
Structural Features
The compound features a triazatricyclo structure, which is significant for its biological activity. The presence of the chlorophenyl and fluorophenyl groups suggests potential interactions with biological targets.
Medicinal Chemistry
The compound's unique structure may confer specific biological activities, making it a candidate for drug development.
Anticancer Activity
Recent studies have indicated that similar triazole-containing compounds exhibit anticancer properties. The incorporation of the chlorophenyl and fluorophenyl moieties may enhance the compound's efficacy against certain cancer cell lines.
Antimicrobial Properties
Compounds with sulfur-containing groups have been reported to possess antimicrobial activity. The sulfanyl group in this compound could contribute to its potential as an antimicrobial agent.
Neuropharmacology
Research into structurally related compounds has suggested neuroprotective effects, which may be relevant for developing treatments for neurodegenerative diseases.
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry evaluated a series of triazole derivatives similar to this compound for their anticancer properties. The results demonstrated significant cytotoxicity against various cancer cell lines, suggesting that modifications to the triazole ring could enhance activity .
Case Study 2: Antimicrobial Screening
In a screening conducted by researchers at a pharmaceutical institute, several sulfur-containing compounds were tested against bacterial strains. The results indicated that compounds with similar structural motifs exhibited promising antibacterial effects .
Comparison with Similar Compounds
Analogous Tricyclic Cores
- Compound : Shares the same tricyclic core but substitutes the 4-chlorophenylmethyl sulfanyl with a 2,5-dimethylphenylmethyl sulfanyl and replaces the 2-fluorophenyl with a 3-methoxyphenyl group. The methoxy group may enhance hydrogen-bonding capacity compared to fluorine, while dimethylphenyl increases hydrophobicity .
- Compound (846589-08-0): Features a triazatricyclo core with a 4-fluorophenylmethyl group and pyridin-4-ylmethyl substituent.
- Compound: Contains a 4,14-dioxatricyclo core (lacking nitrogen) with a methoxyphenol substituent.
Substituent Impact on Properties
Electronic and Steric Considerations
- In contrast, the 3-methoxyphenyl group in ’s compound is electron-donating, which may alter reactivity in electrophilic substitutions .
- Steric Effects : The 14-methyl group in the target compound provides steric hindrance, possibly protecting the tricyclic core from metabolic degradation. The pyridinylmethyl group in ’s compound introduces planar rigidity, favoring π-π interactions with biological targets .
Preparation Methods
Core Heterocyclic Framework Assembly
The triazatricyclo[8.4.0.0³,⁸]tetradecahexaen system is typically synthesized via sequential cyclization and substitution reactions. A foundational approach involves the condensation of a substituted pyrimidine precursor with a fluorophenyl-containing intermediate. For example, 2-fluoroaniline derivatives serve as starting materials for introducing the fluorophenyl moiety through Ullmann-type coupling reactions.
Key steps include:
Table 1: Initial Cyclization Reaction Conditions
Sulfanyl Group Incorporation
The introduction of the (4-chlorophenyl)methylsulfanyl group occurs via nucleophilic substitution or thiol-ene coupling. 4-Chlorobenzyl mercaptan is a common reagent for this step, reacting with halogenated intermediates in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Critical parameters:
-
Base Selection : Potassium carbonate or sodium hydride ensures deprotonation of the thiol group, enhancing reactivity.
-
Temperature : Reactions proceed optimally at 60–80°C to balance kinetics and side-product formation.
Optimization of Multi-Step Synthesis
Intermediate Functionalization
The hydroxymethyl group at position 11 is introduced through a reduction step. For instance, a ketone intermediate is reduced using sodium borohydride (NaBH₄) in methanol, achieving >85% yield.
Table 2: Reduction Step Optimization
Final Cyclization and Purification
The tricyclic system is closed via intramolecular Heck coupling or photochemical cyclization. Palladium catalysts (e.g., Pd(OAc)₂) facilitate this step under inert atmospheres. Post-reaction purification involves:
-
Recrystallization : Using benzene/ethyl acetate mixtures to isolate crystalline product.
-
Column Chromatography : Silica gel with hexane/ethyl acetate gradients (7:3 ratio) achieves >95% purity.
Industrial Scalability and Challenges
Continuous Flow Synthesis
Industrial protocols adopt continuous flow reactors to enhance reproducibility. A three-stage system is employed:
By-Product Mitigation
Common by-products include:
-
Di-substituted analogs : Formed via over-alkylation, minimized by stoichiometric control.
-
Oxidation products : Prevented using nitrogen sparging to exclude oxygen.
Analytical Characterization
Spectroscopic Validation
Q & A
How can researchers resolve structural ambiguities in this polycyclic compound, given its complex heteroatom arrangement?
Advanced Research Focus:
Structural elucidation of polycyclic systems with multiple heteroatoms (O, N, S) requires integrating crystallographic, spectroscopic, and computational methods.
- X-ray crystallography : Use single-crystal diffraction (as in ) to determine bond lengths, angles, and stereochemistry. For example, mean C–C bond lengths (0.005 Å) and R-factor (0.041) ensure high precision .
- NMR spectroscopy : Assign peaks using 2D techniques (e.g., HSQC, HMBC) to resolve overlapping signals from fluorophenyl and chlorophenyl substituents.
- DFT calculations : Validate electronic effects of electron-withdrawing groups (e.g., -F, -Cl) on the tricyclic core.
What experimental strategies are recommended for analyzing potential pharmacological targets of this compound?
Advanced Research Focus:
Target identification requires interdisciplinary approaches:
- In vitro assays : Screen against enzymes like kinases or proteases (e.g., Pfmrk inhibitors in ) using fluorescence polarization or SPR .
- Molecular docking : Use software (AutoDock, Schrödinger) to predict binding modes, prioritizing interactions with sulfur-containing motifs (e.g., sulfanyl groups) and fluorophenyl hydrophobicity.
- ADME profiling : Assess metabolic stability via HPLC-MS (e.g., Chromolith columns in ) and permeability using Caco-2 cell models .
How can researchers address contradictions in synthetic yield data for this compound under varying reaction conditions?
Advanced Research Focus:
Systematic optimization via Design of Experiments (DoE) and AI-driven workflows:
- DoE parameters : Vary catalysts, solvents, and temperatures to identify critical factors (e.g., solvent polarity effects on tricyclic ring closure).
- AI-guided synthesis : Implement platforms like COMSOL Multiphysics ( ) to model reaction kinetics and predict optimal conditions (e.g., 72-hour reflux vs. microwave-assisted synthesis) .
- Analytical validation : Compare yields using qNMR (quantitative ¹H NMR) and LC-MS to rule out impurities (e.g., EP impurities in ) .
What methodologies are suitable for characterizing the compound’s stability under physiological conditions?
Advanced Research Focus:
Stability studies must simulate biological environments:
- pH-dependent degradation : Incubate in buffers (pH 1.2–7.4) and analyze degradation products via UPLC-QTOF (e.g., hydroxymethyl oxidation to carboxylic acid).
- Light/thermal stress : Use ICH guidelines to assess photodegradation (e.g., ICH Q1B) and thermal decomposition via TGA-DSC.
- Forced degradation : Apply oxidative stress (H₂O₂) and compare results to EPA HPV Challenge protocols () .
How can researchers link this compound’s activity to a theoretical framework in medicinal chemistry?
Advanced Research Focus:
Integrate empirical data with conceptual models:
- QSAR modeling : Corrogate substituent effects (e.g., 4-chlorophenyl vs. 2-fluorophenyl) with bioactivity using Hammett constants or π-π stacking parameters.
- Targeted libraries : Design analogs based on spirocyclic systems ( ) and evaluate SAR trends (e.g., methyl group impact on bioavailability) .
- Theoretical alignment : Align findings with frameworks like "molecular complexity vs. target selectivity" ( ) to justify tricyclic scaffold utility .
What advanced separation techniques are recommended for purifying this compound from reaction byproducts?
Advanced Research Focus:
Leverage high-resolution separation technologies:
- Membrane filtration : Use nanofiltration (MWCO 300–500 Da) to remove low-MW impurities (e.g., unreacted chlorophenyl precursors).
- Preparative HPLC : Optimize gradients using Purospher® STAR columns ( ) with MS-compatible mobile phases (e.g., 0.1% formic acid) .
- Crystallization screening : Apply high-throughput platforms (e.g., Crystal16) to identify co-solvents enhancing polymorph purity.
Table 1: Key Analytical Parameters for Structural Validation
| Method | Parameter | Example from Evidence |
|---|---|---|
| X-ray crystallography | R-factor, mean C–C bond length | 0.041, 0.005 Å |
| LC-MS | Column type, detection mode | Chromolith HPLC |
| qNMR | Internal standard | Trimethylsilylpropanoic acid |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
